![molecular formula C28H48O B7821882 Campesterol CAS No. 290299-12-6](/img/structure/B7821882.png)
Campesterol
Overview
Description
Campesterol is a phytosterol, a type of plant sterol with a chemical structure similar to that of cholesterol. It is found in various plant sources, including vegetables, fruits, nuts, and seeds. Common sources include banana, pomegranate, pepper, coffee, grapefruit, cucumber, onion, oat, potato, and lemon grass. It is also present in higher concentrations in canola and corn oils . This compound was first isolated from rapeseed (Brassica campestris), which is reflected in its name .
Preparation Methods
Synthetic Routes and Reaction Conditions: Campesterol can be synthesized through the modification of the ergosterol biosynthetic pathway in microorganisms such as Yarrowia lipolytica. This involves deleting specific genes and introducing heterologous genes to enhance lipid content, which in turn increases this compound production .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant oils. Techniques such as supercritical fluid extraction are emerging as efficient methods for isolating phytosterols, including this compound, from plant sources . The cold press method is also recommended for extracting higher quantities of sterols compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: Campesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of campestanol.
Reduction: Reduction can yield campestanol as well.
Substitution: Halogenation can produce compounds like bromothis compound or chlorothis compound.
Scientific Research Applications
Cardiovascular Health
Cholesterol Management:
Campesterol is widely recognized for its cholesterol-lowering properties. It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body. Studies have shown that dietary intake of this compound can lead to decreased low-density lipoprotein cholesterol (LDL-C) and total cholesterol levels, contributing to cardiovascular disease (CVD) prevention .
Association with Carotid Plaques:
Recent research indicates a positive correlation between plasma this compound levels and the presence of carotid plaques in asymptomatic individuals. This suggests that while this compound may lower cholesterol absorption, its accumulation could also be a marker for cardiovascular risk .
Cancer Prevention
Anticancer Properties:
this compound exhibits promising anticancer effects through various mechanisms. It has been shown to induce apoptosis in cancer cells by increasing Fas protein expression and activating caspases involved in cell death pathways. Additionally, it can inhibit tumor growth by affecting cell cycle regulation and reducing inflammation .
Mechanisms of Action:
- Apoptosis Induction: Campesterol triggers apoptotic pathways in cancer cells, leading to reduced tumor burden.
- Cell Cycle Arrest: It has been reported to cause cell cycle arrest at different phases (G0/G1 and G2/M), which is crucial for preventing the proliferation of cancer cells .
Anti-inflammatory Effects
Modulation of Inflammatory Responses:
this compound has demonstrated anti-inflammatory properties by modulating immune responses. It can decrease pro-inflammatory cytokine levels and reduce edema in inflammatory conditions. This makes it a potential therapeutic agent for gastrointestinal diseases and other inflammatory disorders .
Antidiabetic Effects
Glucose Metabolism Regulation:
Research indicates that this compound can influence glucose metabolism by interacting with key metabolic pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). These interactions suggest its potential role in managing diabetes and improving insulin sensitivity .
Neuroprotective Effects
Blood-Brain Barrier Penetration:
this compound has been shown to cross the blood-brain barrier more efficiently than other sterols like sitosterol. This property may enable this compound to exert neuroprotective effects, potentially reducing the risk of neurodegenerative diseases by modulating amyloid-beta plaque formation and enhancing cognitive functions .
Microbiota Modulation
Mechanism of Action
Campesterol exerts its effects primarily by modulating cholesterol metabolism. It competes with cholesterol for absorption in the intestines, thereby reducing the overall absorption of cholesterol. This leads to a decrease in plasma cholesterol levels . Additionally, this compound has been shown to activate AMP-activated kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which play roles in glucose metabolism and lipid homeostasis .
Comparison with Similar Compounds
Beta-sitosterol: Contains an ethyl group at the C-24 position.
Stigmasterol: Possesses a double bond at the C-22 position and a methyl group at C-24.
Uniqueness: Campesterol is unique due to its specific structural features, including a methyl group at the C-24 position. This structural difference influences its biological activity and absorption rates compared to other phytosterols .
Biological Activity
Campesterol, a plant sterol with a chemical structure similar to cholesterol, is prevalent in various plant-based foods. It belongs to a group of compounds known as phytosterols, which are recognized for their potential health benefits, particularly in cholesterol metabolism and cardiovascular health. This article explores the biological activity of this compound, focusing on its mechanisms of action, health implications, and recent research findings.
Chemical Structure and Sources
This compound (C27H46O) is structurally similar to cholesterol but differs by the presence of an ethyl group at the 24th carbon position. It is primarily found in vegetable oils, nuts, seeds, and whole grains. The average daily intake of this compound ranges from 100 to 300 mg, with higher levels observed in vegetarian diets .
Cholesterol Metabolism
This compound plays a crucial role in modulating cholesterol levels in the body. It competes with dietary cholesterol for absorption in the intestines, thereby reducing serum cholesterol levels. Research indicates that this compound can inhibit the activity of key enzymes involved in cholesterol synthesis, such as HMG-CoA reductase .
Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties by modulating immune responses. It has been suggested that phytosterols like this compound can reduce the expression of pro-inflammatory cytokines and promote anti-inflammatory pathways .
Antioxidant Activity
This compound also demonstrates antioxidant activity, which may contribute to cardiovascular protection by reducing oxidative stress and preventing endothelial dysfunction .
Cardiovascular Health
Numerous studies have highlighted the cholesterol-lowering effects of this compound. A meta-analysis revealed that phytosterol supplementation could significantly lower LDL cholesterol levels in individuals with hypercholesterolemia . Furthermore, a clinical trial indicated that long-term intake of this compound-rich foods led to improvements in lipid profiles among patients with dyslipidemia .
Anti-cancer Potential
Emerging evidence suggests that this compound may have anticancer properties. Diets rich in phytosterols have been associated with a reduced risk of certain cancers, potentially due to their ability to modulate cell signaling pathways involved in tumorigenesis .
Case Studies and Research Findings
Recent Research Developments
Recent studies have expanded our understanding of this compound's biological activity:
- Molecular Docking Studies : Research published in 2024 explored the antibacterial potential of this compound derivatives, suggesting enhanced efficacy when combined with antibiotics .
- Phytotherapy Research : A review highlighted various health-promoting effects of plant sterols, including anti-obesity and anti-diabetic properties linked to this compound consumption .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBVLSWZMBQTH-PODYLUTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009891 | |
Record name | Campesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Campesterol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12724 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Campesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-62-4 | |
Record name | Campesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Campesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Campesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (24R)-ergost-5-en-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMPESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L5O665639 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Campesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157.5 °C | |
Record name | Campesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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